molecular formula C6H10O4 B6148386 methyl 1,4-dioxane-2-carboxylate CAS No. 1248039-63-5

methyl 1,4-dioxane-2-carboxylate

Cat. No.: B6148386
CAS No.: 1248039-63-5
M. Wt: 146.1
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Description

Methyl 1,4-dioxane-2-carboxylate (C₁₀H₁₀O₄, molecular weight 194.18 g/mol) is a bicyclic ether-ester derivative characterized by a 1,4-benzodioxane core with a methyl ester group at the 2-position. It serves as a versatile synthetic intermediate in pharmaceutical and agrochemical research due to its reactivity and structural adaptability . The compound is also known by multiple synonyms, including methyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate and methyl (±)-1,4-benzodioxane-2-carboxylate, reflecting its diverse nomenclature across chemical databases .

Properties

CAS No.

1248039-63-5

Molecular Formula

C6H10O4

Molecular Weight

146.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 1,4-dioxane-2-carboxylate can be synthesized through the esterification of 1,4-dioxane-2-carboxylic acid with methanol in the presence of an acid catalyst . Another method involves the reaction of methyl 2,3-dibromopropionate with 3-nitrocatechol, followed by separation and identification of the positional isomers using HMBC NMR analysis .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 1,4-dioxane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of methyl 1,4-dioxane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different products through enzymatic reactions . These interactions can affect cellular processes and biochemical pathways, contributing to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Bromo and Nitro Derivatives

Methyl 1,4-dioxane-2-carboxylate shares structural similarities with halogenated and nitro-substituted analogs, which are synthesized via condensation of methyl 2,3-dibromopropionate with functionalized catechols. Key examples include:

Methyl 8-Bromo-1,4-Benzodioxane-2-Carboxylate
  • Structure : A bromine atom at the 8-position of the benzene ring.
  • Synthesis : Produced from 3-bromocatechol and methyl 2,3-dibromopropionate.
  • Applications : Used as intermediates for bioactive molecules, leveraging bromine’s electronegativity for cross-coupling reactions .
Methyl 5-Bromo-1,4-Benzodioxane-2-Carboxylate
  • Structure : Bromine at the 5-position.
  • Separation : Separated from the 8-bromo isomer via chromatography, with structural confirmation through HSQC and HMBC NMR .
Methyl 8-Nitro-1,4-Benzodioxane-2-Carboxylate
  • Structure: Nitro group (-NO₂) at the 8-position.
Methyl 5-Nitro-1,4-Benzodioxane-2-Carboxylate
  • Structure : Nitro group at the 5-position.
  • Identification : Distinguished from the 8-nitro isomer using HMBC NMR, which correlates hydrogen and carbon signals across the ring .
Table 1: Comparison of Key Derivatives
Compound Substituent Position Molecular Weight (g/mol) Key Applications
This compound None (parent) 194.18 General synthetic intermediate
8-Bromo derivative C8 273.09 Cross-coupling reactions
5-Bromo derivative C5 273.09 Pharmaceuticals, agrochemicals
8-Nitro derivative C8 239.18 Electrophilic functionalization
5-Nitro derivative C5 239.18 Reduction to amine precursors

Functional Group Analogues

Resin Acid Methyl Esters

Compounds like sandaracopimaric acid methyl ester (C₂₁H₃₀O₂) and communic acid methyl esters (e.g., E- and Z-isomers) are structurally distinct but share ester functionality. These diterpenoid derivatives are derived from natural resins and used in materials science and traditional medicine . Unlike this compound, they lack the benzodioxane core and exhibit lower synthetic versatility.

Cyclic Oxalyl Threonate

3-(Hydroxymethyl)-5,6-dioxo-1,4-dioxane-2-carboxylate, a tricarboxylic acid derivative found in plants, shares a dioxane ring but differs in substituents and biological origin .

Toxicity Comparison with 1,4-Dioxane

While this compound is a functionalized derivative, 1,4-dioxane (CAS 123-91-1) is a simple solvent with well-documented carcinogenicity and environmental persistence .

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